molecular formula C12H16ClN3O B1336044 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline CAS No. 890091-78-8

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline

Cat. No.: B1336044
CAS No.: 890091-78-8
M. Wt: 253.73 g/mol
InChI Key: LNFNHTWMOBWCNR-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group (if present) on the chloroaniline moiety, converting it to an amine.

    Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

  • 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline
  • 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline
  • 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline

Comparison:

  • 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline vs. 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: The chloro derivative generally exhibits higher reactivity in nucleophilic substitution reactions compared to the fluoro derivative.
  • This compound vs. 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline: The position of the chloro group affects the compound’s electronic properties and reactivity, with the 5-chloro derivative being more reactive in certain substitution reactions.
  • This compound vs. 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline: The bromo derivative is generally more reactive in oxidative addition reactions due to the larger atomic radius of bromine compared to chlorine.

Properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNHTWMOBWCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409429
Record name 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-78-8
Record name 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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